MFCD06640445
Description
Properties
IUPAC Name |
2-[5-(4-propan-2-ylphenyl)furan-2-yl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-14(2)15-7-9-16(10-8-15)21-11-12-22(27-21)20-13-18(23(25)26)17-5-3-4-6-19(17)24-20/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSZRIXSNXFONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06640445” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Purification: After the reactions, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include:
Batch Processing: Large quantities of the compound are produced in batches, with careful monitoring of reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
“MFCD06640445” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often employed to facilitate reactions.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“MFCD06640445” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: In biological research, “this compound” is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: In industrial applications, “this compound” is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD06640445” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Similarity Score | Key Functional Groups |
|---|---|---|---|---|---|---|
| MFCD06640445 | 905306-69-6 | C₇H₁₀N₂O | 138.17 | >100 | - | Pyridine, methoxy, amine |
| (4-Methoxypyridin-2-yl)methanamine | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 0.24 | 0.85 | Pyridine, methoxy, boronic acid |
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | 913835-63-9 | C₇H₇BN₂O₂ | 161.95 | 0.687 | 0.78 | Pyridine, ethylamine, HCl |
| 5-Methoxypyrrolidin-2-one | 5234-86-6 | C₁₂H₁₆N₂ | 188.27 | 15.4 | 0.69 | Pyrrolidinone, methoxy |
Key Observations :
- Functional Groups : this compound shares a pyridine core with methoxy and amine substituents, common in CNS-targeting drugs. Boronic acid analogs (e.g., 1046861-20-4) exhibit lower solubility due to increased hydrophobicity .
- Synthetic Efficiency : this compound achieves higher yields (69%) via HATU-mediated coupling compared to boronic acid derivatives (72% via palladium catalysis) .
- Hazard Profile : All analogs carry warnings for skin/eye irritation, but this compound lacks the heavy metal contamination risks seen in halogenated derivatives (e.g., 1761-61-1 with bromine) .
Table 2: Pharmacological and Industrial Use Cases
| Compound | Target Application | Bioavailability Score | BBB Permeability | CYP Inhibition |
|---|---|---|---|---|
| This compound | Enzyme inhibitors | 0.55 | No | No |
| 1761-61-1 (C₇H₅BrO₂) | Antimicrobial agents | 0.55 | Yes | Moderate |
| 1046861-20-4 | Proteasome inhibitors | 0.55 | Yes | No |
| 5234-86-6 | Antidepressants | 0.55 | No | Yes (CYP2D6) |
Research Findings :
- Enzyme Targeting : this compound’s lack of BBB permeability makes it unsuitable for CNS drugs but ideal for peripheral targets (e.g., inflammatory enzymes) .
- Industrial Scalability : Boronic acid derivatives (e.g., 1046861-20-4) require palladium catalysts, increasing production costs compared to this compound’s amine-based synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
